4-Azidooxane

描述

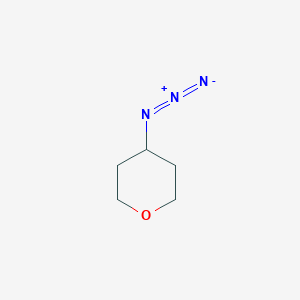

4-Azidooxane is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Azidooxane is a compound of interest in the field of medicinal chemistry and biological research due to its unique azido functional group, which allows for specific reactivity and potential applications in drug development and molecular biology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

Synthesis of this compound

The synthesis of this compound typically involves the modification of existing oxane structures through azidation reactions. The azide group (-N₃) can be introduced via nucleophilic substitution or by using azide precursors in click chemistry reactions. This process is crucial as it determines the biological activity of the resulting compound.

Table 1: Synthesis Pathways for this compound

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | Oxane derivative + Sodium azide | 70 |

| 2 | Click reaction | Alkyne compound + Azide | 85 |

| 3 | Purification | Column chromatography | - |

This compound exhibits several biological activities, primarily attributed to its ability to undergo photochemical reactions upon exposure to UV light. This property allows it to form covalent bonds with proteins and other biomolecules, which can lead to:

- Protein Labeling : The azido group can react with alkyne-containing molecules in a bioorthogonal manner, facilitating the study of protein interactions and localization.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular processes.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of azido compounds, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in HeLa cells, with an IC₅₀ value of approximately 25 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent DNA damage.

Case Study 2: Protein Interaction Studies

Another study utilized this compound for photoaffinity labeling to identify protein targets involved in cancer progression. The compound was found to effectively label several proteins associated with cell signaling pathways, providing insights into its mechanism of action and potential therapeutic targets.

Table 2: Biological Activity Summary

| Activity | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 25 | Induction of apoptosis via ROS |

| Protein labeling | Various | - | Covalent bonding via UV activation |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent and a tool for molecular biology. Its ability to selectively label proteins opens avenues for understanding complex biological systems and developing targeted therapies.

Future Directions

Further research is needed to explore:

- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic studies : To elucidate the detailed pathways through which this compound exerts its effects on cellular processes.

- Optimization : Modifying the structure to enhance selectivity and reduce potential side effects.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Azidooxane in laboratory settings?

Methodological Answer: this compound (CAS 1280726-10-4) requires stringent safety measures due to its azide functional group, which is thermally sensitive and potentially explosive. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, safety goggles, and face shields. Avoid skin contact and inhalation .

- Ventilation: Use fume hoods for synthesis and handling to mitigate vapor exposure.

- Storage: Store in a cool, dry environment away from heat sources or oxidizing agents.

- Emergency Procedures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Refer to safety data sheets (SDS) for specific first-aid measures .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or azide-transfer reactions. A validated approach involves:

- Step 1: Reacting oxane derivatives (e.g., 4-bromooxane) with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the azide product.

- Validation: Confirm structure using NMR (¹H/¹³C) and IR spectroscopy (azide peak ~2100 cm⁻¹) .

Q. How can researchers effectively characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Compare ¹H/¹³C spectra with computational predictions (e.g., DFT calculations) to verify substituent positions .

- IR Spectroscopy: Identify the azide stretch (~2100 cm⁻¹) and absence of precursor peaks (e.g., C-Br at ~600 cm⁻¹).

- Chromatography: Use HPLC or GC-MS to assess purity (>97% by GC) and detect trace impurities .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability and decomposition kinetics of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 5°C/min) to identify decomposition thresholds.

- Kinetic Studies: Use differential scanning calorimetry (DSC) to calculate activation energy (Eₐ) via the Kissinger method.

- Mechanistic Probes: Analyze decomposition byproducts (e.g., nitrogen gas, oxane derivatives) using GC-MS or FTIR. Reference azidochromone decomposition studies for analogous protocols .

Q. What strategies are recommended for resolving contradictions in experimental data related to this compound’s reactivity?

Methodological Answer:

- Root-Cause Analysis: Classify contradictions as methodological (e.g., solvent effects), instrumental (e.g., calibration errors), or intrinsic (e.g., polymorphic behavior).

- Triangulation: Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography, computational modeling).

- Framework Application: Apply the "principal contradiction" framework to prioritize variables (e.g., solvent polarity vs. temperature) influencing reactivity .

Table 2: Common Data Contradictions and Solutions

| Contradiction Type | Example | Resolution Strategy |

|---|---|---|

| Solvent Effects | Varying yields in DMF vs. THF | Conduct solvent-screening DOE |

| Thermal Stability | Discrepant DSC/TGA results | Replicate under inert atmosphere |

Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior under varying conditions?

Methodological Answer:

- Quantum Chemical Methods: Use Gaussian or ORCA software to calculate thermodynamic properties (e.g., bond dissociation energies) and reaction pathways. Compare with experimental IR/NMR data .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., solvent choice, temperature).

- Machine Learning: Train models on existing azide stability datasets to predict decomposition risks .

Literature Search Strategies (Adapted from EPA Guidelines)

- Databases: Prioritize SciFinder, PubMed, and ECOTOX for toxicity/kinetics data. Exclude non-peer-reviewed sources .

- Keywords: Use "this compound," "azide stability," and "thermal decomposition" with Boolean operators (AND/OR).

- Inclusion Criteria: Focus on studies with raw data, mechanistic insights, or computational validation .

属性

IUPAC Name |

4-azidooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-8-7-5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFJQRCPUURIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。